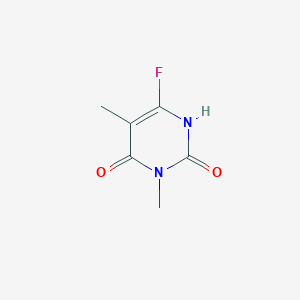
3-Dodecyl-1,3-thiazol-3-ium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Dodecyl-1,3-thiazol-3-ium chloride is a chemical compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dodecyl-1,3-thiazol-3-ium chloride typically involves the reaction of thiazole with a dodecyl halide (such as dodecyl chloride) under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom in the thiazole ring attacks the carbon atom in the dodecyl halide, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of specialized reactors, controlled temperatures, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Dodecyl-1,3-thiazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
3-Dodecyl-1,3-thiazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and catalyst in various chemical reactions.
Biology: Employed in studies involving cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products
Mechanism of Action
The mechanism of action of 3-Dodecyl-1,3-thiazol-3-ium chloride is primarily related to its surfactant properties. The long dodecyl chain allows it to interact with lipid membranes, disrupting their structure and function. This can lead to increased permeability and potential antimicrobial effects. The thiazole ring may also interact with various molecular targets, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
3-Dodecyl-1,3-thiazole: Lacks the chloride ion, making it less polar.
3-Dodecyl-1,2-thiazol-3-ium chloride: An isomer with different positioning of the nitrogen and sulfur atoms.
3-Dodecyl-1,3-oxazol-3-ium chloride: Contains an oxygen atom instead of sulfur in the ring
Uniqueness
3-Dodecyl-1,3-thiazol-3-ium chloride is unique due to its specific combination of a long hydrophobic dodecyl chain and a polar thiazolium chloride group. This combination imparts distinct surfactant properties, making it suitable for a variety of applications in research and industry .
Properties
CAS No. |
114569-85-6 |
|---|---|
Molecular Formula |
C15H28ClNS |
Molecular Weight |
289.9 g/mol |
IUPAC Name |
3-dodecyl-1,3-thiazol-3-ium;chloride |
InChI |
InChI=1S/C15H28NS.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16;/h13-15H,2-12H2,1H3;1H/q+1;/p-1 |
InChI Key |
XBOOGRHIFKJIIU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+]1=CSC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propenoic acid, 1-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B14307361.png)
![3-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-3-[4-(hydrazinylidenemethyl)phenyl]propyl carbonate](/img/structure/B14307362.png)
![5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol](/img/structure/B14307375.png)
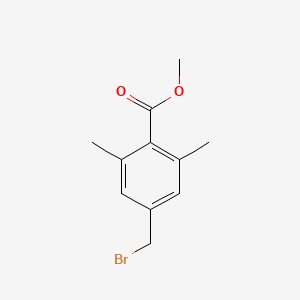

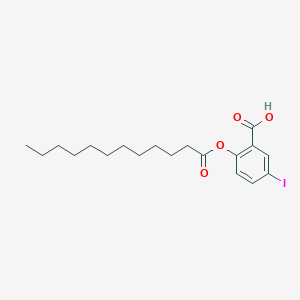
![4-[Ethoxy(phenyl)methylidene]-1,3-dimethylazetidin-2-one](/img/structure/B14307387.png)
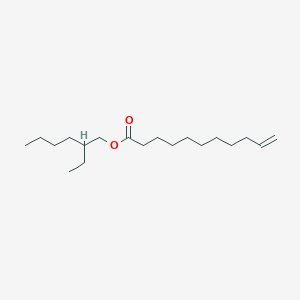
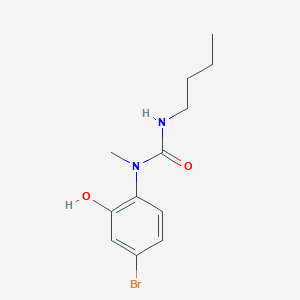

![2,2'-[(3,4-Diethyl-1H-pyrrole-2,5-diyl)bis(methylene)]bis(3,4-diethyl-1H-pyrrole)](/img/structure/B14307404.png)
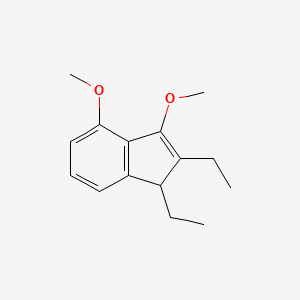
![1-Butyl-4-({4-[2-(4-propylcyclohexyl)ethyl]phenyl}ethynyl)benzene](/img/structure/B14307428.png)
